3-(Aminomethyl)-3-(propan-2-yloxy)-1lambda6-thietane-1,1-dione
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Overview
Description
3-(Aminomethyl)-3-(propan-2-yloxy)-1lambda6-thietane-1,1-dione is a synthetic organic compound characterized by its unique thietane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(propan-2-yloxy)-1lambda6-thietane-1,1-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thietane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Aminomethyl Group: This step may involve nucleophilic substitution reactions using aminomethylating agents.
Attachment of the Propan-2-yloxy Group: This can be done through etherification reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3-(propan-2-yloxy)-1lambda6-thietane-1,1-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce functional groups to simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., HCl, HBr) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield simpler hydrocarbons.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3-(propan-2-yloxy)-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)-3-(methoxy)-1lambda6-thietane-1,1-dione
- 3-(Aminomethyl)-3-(ethoxy)-1lambda6-thietane-1,1-dione
- 3-(Aminomethyl)-3-(butan-2-yloxy)-1lambda6-thietane-1,1-dione
Uniqueness
3-(Aminomethyl)-3-(propan-2-yloxy)-1lambda6-thietane-1,1-dione is unique due to its specific functional groups and ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
Properties
Molecular Formula |
C7H15NO3S |
---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
(1,1-dioxo-3-propan-2-yloxythietan-3-yl)methanamine |
InChI |
InChI=1S/C7H15NO3S/c1-6(2)11-7(3-8)4-12(9,10)5-7/h6H,3-5,8H2,1-2H3 |
InChI Key |
AXIGAGBRMKGIBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(CS(=O)(=O)C1)CN |
Origin of Product |
United States |
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